[Tyr1]-Somatostatin
Descripción
Overview of Somatostatin (B550006) Peptide Family and Receptor System
The somatostatin (SST) peptide family comprises regulatory peptides that play a crucial role in a multitude of physiological processes. nih.govoup.com Produced by neuroendocrine, inflammatory, and immune cells, somatostatin acts as a key inhibitor of both secretory and proliferative responses in various target cells throughout the brain and peripheral tissues. nih.gov The primary translation product, preprosomatostatin, is a precursor protein of 116 amino acids. guidetopharmacology.org Enzymatic processing of this precursor generates two biologically active forms: a 14-amino acid peptide (SST-14) and a 28-amino acid peptide (SST-28). guidetopharmacology.orgscienceopen.com The distribution of these two forms is tissue-specific; for instance, SST-14 is the predominant form in the hypothalamus, while SST-28 is more abundant in the gut. guidetopharmacology.orgmdpi.com
The diverse actions of somatostatin are mediated by a family of five distinct G-protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. nih.govguidetopharmacology.org These receptors are encoded by separate genes and are widely expressed in many tissues, often with multiple subtypes coexisting within the same cell. nih.gov All five receptor subtypes bind the natural peptides SST-14 and SST-28 with high affinity. nih.govguidetopharmacology.org
The activation of these receptors triggers a cascade of intracellular signaling events. Common pathways include the inhibition of adenylyl cyclase, activation of phosphotyrosine phosphatase (PTP), and modulation of mitogen-activated protein kinase (MAPK). nih.gov Specific receptor subtypes are also coupled to other signaling pathways, such as inward rectifying K+ channels (SSTR2, 3, 4, 5), voltage-dependent Ca2+ channels (SSTR1, 2), and phospholipase C (SSTR2, 5). nih.gov This intricate system of ligands and receptors allows somatostatin to exert precise control over a wide array of bodily functions, including the inhibition of growth hormone, insulin (B600854), and glucagon (B607659) secretion. guidetopharmacology.orgbiosynth.comclevelandclinic.org
Rationale for Research on [Tyr1]-Somatostatin
The primary impetus for the synthesis and use of this compound in research stems from the need for a stable, easily traceable form of the native peptide. The substitution of the alanine (B10760859) at position 1 with a tyrosine residue provides a crucial advantage: it allows for radioiodination. nih.govresearchgate.net The resulting radiolabeled compound, typically [¹²⁵I]Iodo-Tyr1-somatostatin, can be used as a tracer in various experimental settings. nih.gov
This modification enables researchers to:
Characterize Somatostatin Receptors: Radiolabeled this compound is instrumental in receptor binding assays, allowing for the determination of receptor affinity (Kd) and concentration (Bmax) in different tissues and cell lines. nih.govresearchgate.netoup.com
Investigate Receptor Distribution: By tracking the binding of radiolabeled this compound, scientists can map the anatomical distribution of somatostatin receptors in various organs and tissues. nih.gov
Study Receptor-Ligand Interactions: The use of this analog helps in understanding the kinetics of binding, including association and dissociation rates, between somatostatin and its receptors. nih.gov
Facilitate Radioimmunoassays: this compound is also suitable for use in radioimmunoassays, which are used to quantify the levels of somatostatin in biological samples. biosynth.comgenscript.com However, it's noted that somatostatin-binding proteins can sometimes interfere with these assays, leading to potentially inaccurate estimations. genscript.com
Historical Context of this compound as a Research Probe
The development of tyrosylated analogs of somatostatin, including this compound, dates back to the 1970s. nih.gov These synthetic peptides were crucial in early investigations into the biological functions of somatostatin. For instance, in vitro studies using cultured rat anterior pituitary cells demonstrated that this compound possessed a biological potency comparable to native somatostatin in inhibiting the secretion of growth hormone. nih.gov
Early research also utilized radioiodinated this compound to characterize receptor binding sites in various tissues, including the rat anterior pituitary and brain. nih.govresearchgate.net These studies were foundational in establishing the high-affinity binding of somatostatin to its receptors and in elucidating the specificity of these interactions. nih.gov For example, it was shown that the binding of [¹²⁵I]iodo-Tyr1-SRIF was not inhibited by a range of other peptides, confirming the specificity of the somatostatin receptor. nih.gov
Furthermore, the correlation between the binding affinities of various somatostatin analogs, including this compound, and their biological potencies in inhibiting hormone release provided strong evidence that the characterized binding sites were indeed the functional receptors mediating the physiological effects of somatostatin. nih.govnih.gov The use of this compound as a research probe has thus been instrumental in building our current understanding of the somatostatin system.
Detailed Research Findings
The scientific literature provides a wealth of data on the binding affinity and biological activity of this compound. These findings have been crucial for understanding its interactions with the somatostatin receptor system.
Receptor Binding Affinity
Competitive binding assays have been extensively used to determine the affinity of this compound for various somatostatin receptor subtypes. The dissociation constant (Kd) and the inhibitory constant (Ki) are key metrics derived from these studies.
| Cell/Tissue Type | Radioligand | Unlabeled Competitor | Affinity (Ki/Kd) | Reference |
| Rat Anterior Pituitary | [¹²⁵I]Iodo-Tyr1-SRIF | [Tyr1]SRIF | 0.46 ± 0.18 nM (Ki) | nih.gov |
| Rat Anterior Pituitary | [¹²⁵I]Iodo-Tyr1-SRIF | Somatostatin (SRIF) | 0.10 ± 0.05 nM (Ki) | nih.gov |
| GH4C1 Pituitary Cells | [¹²⁵I-Tyr1]somatostatin | Somatostatin | 6 x 10⁻¹⁰ M (Kd) | researchgate.net |
| RINm5F Insulinoma Cells | [¹²⁵I-Tyr11]SRIF | [Tyr1]SRIF | 0.27 ± 0.04 nM (Kd) | nih.gov |
| Human SSTR2-expressing cells | [¹²⁵I]-Tyr1-somatostatin | (SST14)2-HSA | IC50 in nM range | scienceopen.com |
This table is interactive. Click on the headers to sort the data.
Biological Potency
Studies have also evaluated the biological potency of this compound, often by measuring its ability to inhibit hormone secretion.
| Assay | Biological Effect | Relative Potency (Somatostatin = 100) | Reference |
| In vitro (cultured rat anterior pituitary cells) | Inhibition of growth hormone secretion | 116 | nih.gov |
| In vivo (rat) | Inhibition of insulin and glucagon release | Not statistically different from in vitro | nih.gov |
This table is interactive. Click on the headers to sort the data.
These findings underscore the value of this compound as a research tool that closely mimics the biological activity of the native hormone while offering the practical advantage of being readily traceable in experimental systems.
Propiedades
Fórmula molecular |
C82H108N18O20S2 |
|---|---|
Peso molecular |
1730.0 g/mol |
Nombre IUPAC |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C82H108N18O20S2/c1-45(102)68-80(117)96-60(37-49-22-10-5-11-23-49)77(114)100-69(46(2)103)81(118)97-63(42-101)78(115)98-65(82(119)120)44-122-121-43-64(89-67(106)41-88-70(107)54(85)34-50-28-30-52(104)31-29-50)79(116)91-56(26-14-16-32-83)71(108)95-62(39-66(86)105)76(113)93-58(35-47-18-6-3-7-19-47)73(110)92-59(36-48-20-8-4-9-21-48)74(111)94-61(38-51-40-87-55-25-13-12-24-53(51)55)75(112)90-57(72(109)99-68)27-15-17-33-84/h3-13,18-25,28-31,40,45-46,54,56-65,68-69,87,101-104H,14-17,26-27,32-39,41-44,83-85H2,1-2H3,(H2,86,105)(H,88,107)(H,89,106)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,111)(H,95,108)(H,96,117)(H,97,118)(H,98,115)(H,99,109)(H,100,114)(H,119,120)/t45-,46-,54+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,68+,69+/m1/s1 |
Clave InChI |
HTAVEOUQMYLKNB-RQJOHNKKSA-N |
SMILES isomérico |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O |
SMILES canónico |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O |
Origen del producto |
United States |
Molecular Design and Advanced Synthetic Methodologies of Tyr1 Somatostatin
Principles of Peptide Design for Somatostatin (B550006) Analogs
The primary goal in designing somatostatin analogs is to overcome the metabolic instability of the native peptide while tailoring its binding affinity for the five different somatostatin receptor subtypes (SSTR1-5). mdpi.com The introduction of a tyrosine residue at the N-terminus in [Tyr1]-Somatostatin provides a key site for modifications, particularly for radioiodination, without drastically altering its fundamental binding properties to somatostatin receptors. scienceopen.commedchemexpress.com
Key principles in the design of somatostatin analogs include:
Amino Acid Substitution: Strategic replacement of amino acids can enhance stability and modulate receptor selectivity. The pharmacophore of a peptide ligand is determined by the chemical nature and three-dimensional arrangement of its amino acid side chains. nih.gov
Conformational Constraint: Reducing the flexibility of the peptide through methods like cyclization or introducing specific structural elements can lock the molecule into a bioactive conformation, leading to higher receptor affinity and selectivity. nih.gov This has been a guiding principle in developing potent octapeptide analogs like octreotide (B344500) from the full 14-amino acid structure. nih.gov
Site-Specific Modification: Introducing functional groups or molecules at specific sites can impart new properties. For instance, the Tyr1 residue is an ideal site for attaching chelators for radiometals or for direct radiohalogenation, enabling its use in diagnostics and therapy. researchgate.netacs.org
Size Reduction: While this article focuses on the 14-amino acid this compound, a major strategy in analog design has been the reduction of the peptide ring size to create more stable and selective octapeptides or hexapeptides, such as octreotide and lanreotide (B11836). mdpi.com
These design strategies aim to create molecules with improved pharmacokinetic profiles and specific biological activities, sometimes even leading to analogs that can interact with other receptor systems, such as opioid receptors. nih.gov
Site-Specific Modification Techniques in this compound Analogs
The tyrosine residue in the first position of this compound is a versatile anchor for site-specific modifications to create advanced research probes and therapeutic agents.
One significant modification is the attachment of a chelating agent to the N-terminal tyrosine. For example, the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator has been attached to the D-Tyr1 residue of a somatostatin analog (DOTA-d-Tyr1-Octreotate). researchgate.netacs.org This creates a "radiohybrid" molecule that can be labeled with both metallic radionuclides (e.g., ⁶⁴Cu, ⁶⁸Ga, ¹⁷⁷Lu) via chelation and with radiohalogens (e.g., ¹²⁵I) on the tyrosine ring. researchgate.net This dual-labeling capability is highly advantageous for developing theranostic pairs, where a diagnostic imaging agent can be seamlessly interchanged with a therapeutic one. mdpi.com
Another modification technique is lipophilization, which involves attaching a fatty acid chain to the peptide. While studied more extensively on other somatostatin analogs like RC-160, the principle is applicable. Attaching a long-chain fatty acid, such as myristic acid, can alter the peptide's pharmacokinetic properties and has been shown to improve its antiproliferative activity in vitro. nih.gov
Isotopic Labeling and Radiolabeling for Research Probes
Isotopically labeled somatostatin analogs are indispensable tools for cancer imaging and radionuclide therapy. mdpi.com The tyrosine residue of this compound makes it particularly suitable for labeling with radioiodine isotopes. However, a wide range of other radionuclides, including Indium-111, Technetium-99m, and Copper-64, are used to label various somatostatin analogs, often requiring a chelator as described above. mdpi.comnih.govresearchgate.net The choice of radionuclide depends on its decay properties and the intended application (e.g., gamma emitters for SPECT imaging, positron emitters for PET imaging, or beta/alpha emitters for therapy). mdpi.com
[¹²⁵I]-Tyr1-Somatostatin-14 is widely used as a radioligand in receptor binding assays to quantify somatostatin receptors on cell membranes and to determine the binding affinities of novel, unlabeled somatostatin analogs. nih.govnih.gov
In these assays, cells or membranes expressing somatostatin receptors are incubated with a fixed concentration of [¹²⁵I]-Tyr1-Somatostatin-14. The binding affinity (Kd) and maximum receptor density (Bmax) can be determined through saturation experiments and Scatchard analysis. nih.gov For example, binding studies on the human pancreatic cancer cell line MIA-PaCa2 and the prostate cancer cell line DU145 using [¹²⁵I]-Tyr1-Somatostatin-14 identified a single class of high-affinity binding sites. nih.gov Similarly, it has been used in competitive binding experiments to assess the affinity of fusion proteins and other analogs. scienceopen.comnih.gov
Despite its utility, [¹²⁵I]-Tyr1-Somatostatin has notable limitations. Research has shown that it can exhibit high non-specific binding to membrane preparations, which can complicate the interpretation of results. nih.gov Furthermore, it is highly susceptible to degradation by proteases that may be expressed in certain cell types, such as pancreatic cancer cells, which can lead to failure in binding assays even when protease inhibitors are used. nih.gov This susceptibility has led some researchers to develop more stable radioligands, such as those based on the octreotide structure. nih.gov
Table 1: Receptor Binding Characteristics of [¹²⁵I]-Tyr1-Somatostatin-14 in Cancer Cell Lines
| Cell Line | Cancer Type | Binding Affinity (Kd) | Max. Binding Sites (Bmax) | Citation |
| DU145 | Prostate Cancer | 0.98 ± 0.05 nM | 1.85 ± 0.12 fmol/10⁵ cells | nih.gov |
| MIA-PaCa2 | Pancreatic Cancer | 0.82 ± 0.03 nM | 2.01 ± 0.15 fmol/10⁵ cells | nih.gov |
Somatostatin Receptor Subtype Sstr Interaction Profiles
Binding Affinity and Selectivity of [Tyr1]-Somatostatin to SSTR1-5
The precise binding characteristics of this compound across all five SSTR subtypes are crucial for interpreting experimental results. Research has provided some insights, particularly concerning its affinity for SSTR2.
Kinetic Characterization of Ligand-Receptor Association and Dissociation
The kinetics of ligand-receptor interactions, specifically the association (kon) and dissociation (koff) rates, provide a more dynamic understanding of the binding process beyond simple affinity measurements. These parameters determine the duration of the ligand-receptor complex and can influence the downstream signaling cascade.
Detailed kinetic studies specifically characterizing the association and dissociation rates of this compound for any of the SSTR subtypes are not described in the currently available scientific literature. Such studies would typically involve real-time binding assays, such as those using surface plasmon resonance (SPR), to measure the on- and off-rates of the ligand.
Subcellular Localization and Trafficking of this compound-Bound Receptors
Upon ligand binding, G-protein-coupled receptors like SSTRs can undergo dynamic changes in their cellular location, including internalization and subsequent recycling back to the cell surface. This trafficking plays a vital role in regulating receptor signaling and cellular responsiveness.
Internalization Dynamics in Receptor-Expressing Cell Lines
Agonist-induced receptor internalization is a key mechanism for signal desensitization. The rate and extent of internalization can vary significantly between different SSTR subtypes and in response to different ligands.
Specific studies detailing the internalization dynamics of SSTRs following binding of this compound are not present in the reviewed literature. However, research on other somatostatin (B550006) analogs provides insights into the general processes for SSTRs. For instance, studies using the stable somatostatin analog [D-Trp⁸]-SOM have shown that SSTR2 undergoes internalization. researchgate.net Similarly, SSTR4 has been shown to internalize upon agonist stimulation. nih.gov The specific role of this compound in initiating these processes remains to be elucidated.
Receptor Recycling Mechanisms
Following internalization, receptors can be targeted for degradation or recycled back to the plasma membrane, a process that re-sensitizes the cell to further stimulation. The recycling pathway and its kinetics are crucial for maintaining cellular homeostasis.
There is no specific information available regarding the recycling mechanisms of SSTRs after being bound by this compound. Studies on other ligands have revealed that SSTR2 recycling can be a slow process, with a significant portion of internalized receptors returning to the cell surface over several hours. researchgate.net The trafficking itinerary of SSTR2 has been observed to involve passage through an endosomal pathway to a syntaxin-6-positive compartment before recycling. researchgate.net Whether this compound induces a similar trafficking and recycling pathway for SSTRs is currently unknown.
Intracellular Signaling Cascades Mediated by Tyr1 Somatostatin
G Protein Coupling and Adenylyl Cyclase Modulation
The interaction of [Tyr1]-Somatostatin with SSTRs predominantly leads to the activation of inhibitory G proteins (Gi/o), which in turn modulates the activity of adenylyl cyclase and consequently alters intracellular cyclic AMP (cAMP) levels.
Somatostatin (B550006) receptors are classic examples of G protein-coupled receptors (GPCRs). All five SSTR subtypes are known to couple to pertussis toxin (PTX)-sensitive Gi/o proteins. idrblab.neteur.nlmedchemexpress.com This sensitivity to PTX, which ADP-ribosylates and inactivates Gi/o proteins, has been a key tool in elucidating the signaling pathways mediated by somatostatin and its analogs. For instance, studies in rabbit retinal membranes have shown the presence of PTX-sensitive Gi1/2 and Go proteins, which are functionally coupled to SSTR2. researchgate.net The activation of SSTRs by somatostatin leads to the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits, both of which can mediate downstream signaling events. The specificity of G protein coupling can vary between SSTR subtypes, contributing to the diversity of cellular responses to somatostatin. guidetopharmacology.org For example, while all subtypes couple to Gi/o proteins, the specific Gα subunits involved may differ, leading to distinct downstream effects. eur.nl
A primary consequence of the activation of Gi proteins by this compound is the inhibition of adenylyl cyclase activity. idrblab.netnih.gov This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. By inhibiting adenylyl cyclase, this compound effectively reduces intracellular cAMP levels. patsnap.com This inhibitory effect has been observed in various cell types, including pituitary tumor cells, where somatostatin inhibits stimulated cAMP accumulation and hormone release. nih.govnih.govnih.gov The reduction in cAMP levels can, in turn, affect the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways. mdpi.com Studies have shown that the inhibitory effect of somatostatin on adenylyl cyclase is noncompetitive, meaning it does not directly compete with stimulatory ligands for binding to the enzyme. nih.gov The potency of somatostatin analogs in inhibiting adenylyl cyclase often correlates with their binding affinity for the respective SSTRs. nih.gov
Ion Channel Modulation and Calcium Homeostasis
This compound exerts significant control over cellular excitability and function by modulating the activity of various ion channels, which in turn impacts intracellular calcium homeostasis. mdpi.comnih.govbiorxiv.org
Somatostatin and its analogs have been shown to inhibit voltage-gated calcium channels (VGCCs). lktlabs.com This inhibition reduces the influx of calcium into the cell, a critical step in processes such as hormone secretion and neurotransmitter release. nih.gov In rat growth-hormone-secreting cells, somatostatin reversibly blocks both L-type and other types of high-voltage-activated calcium currents. nih.gov Similarly, in rat amygdaloid neurons, somatostatin inhibits high-voltage-activated Ca2+ currents, with a preference for N- and P/Q-type channels over L-type channels. nih.gov This modulation is often mediated by the Gβγ subunits of the activated Gi/o proteins and can be voltage-dependent. nih.gov The inhibition of VGCCs is a key mechanism by which somatostatin suppresses hormone secretion from endocrine cells. lktlabs.com
In addition to its effects on calcium channels, this compound also modulates potassium channel activity. In many cell types, somatostatin activates certain types of potassium channels, leading to hyperpolarization of the cell membrane and a decrease in cellular excitability. nih.gov For instance, in rat somatotrophs, somatostatin increases both the delayed rectifier K+ current (IK) and the transient outward K+ current (IA). nih.gov This effect contributes to the inhibitory action of somatostatin on growth hormone release. nih.gov The activation of potassium channels is another G protein-mediated event, although the specific subunits and mechanisms can vary. nih.gov
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways
While traditionally known for its inhibitory effects, this compound can also activate the mitogen-activated protein kinase (MAPK) cascade, a pathway typically associated with cell growth and proliferation. nih.govresearchgate.netnih.gov The activation of MAPK by somatostatin is a complex process that can lead to either anti-proliferative or, in some contexts, pro-proliferative effects, depending on the cell type and the specific SSTR subtype involved.
The activation of MAPK by SSTRs is often mediated through the Gβγ subunits of PTX-sensitive G proteins and can involve other signaling intermediates such as Ras, phosphatidylinositol 3-kinase (PI3K), and protein tyrosine phosphatases (PTPs). researchgate.netnih.gov For example, SSTR1 has been shown to robustly activate ERK (extracellular signal-regulated kinase), a key component of the MAPK pathway, in a PTX-sensitive manner that requires Ras, PI3K, and the PTP SHP-2. researchgate.netnih.gov This activation of ERK by SSTR1 can lead to an increase in the expression of the cyclin-dependent kinase inhibitor p21cip1/WAF1, which may contribute to the anti-proliferative effects of somatostatin in some cells. researchgate.netnih.gov In contrast, in other cellular contexts, the activation of MAPK by somatostatin analogs has been linked to the inhibition of cell growth. linkgroup.hu The differential effects of MAPK activation by somatostatin highlight the complexity of its signaling and the importance of the cellular context in determining the ultimate physiological response.
Cross-Talk with Other Signaling Networks
The intracellular signaling cascades initiated by this compound are not isolated events. Instead, they are part of a highly integrated cellular communication system. The activation of somatostatin receptors (SSTRs), particularly the SSTR2 subtype to which this compound binds, can modulate and be modulated by a variety of other signaling networks. medchemexpress.commedchemexpress.com This cross-talk is crucial for the fine-tuning of cellular responses and is a key determinant of the ultimate physiological or pathophysiological outcome of SSTR activation. The interactions can occur at the receptor level, through the formation of heterodimers, or at various points along the downstream signaling pathways.
A significant aspect of this signaling diversity comes from the ability of SSTRs to form both homo- and heterodimers with other SSTR subtypes or even entirely different G-protein coupled receptors (GPCRs). atlasgeneticsoncology.orgspandidos-publications.com This dimerization can alter ligand binding, receptor trafficking, and the subsequent intracellular signaling cascade. atlasgeneticsoncology.org Furthermore, SSTR signaling pathways intersect with those activated by receptor tyrosine kinases (RTKs) and cytokine receptors, leading to a complex web of interactions that can either amplify or dampen specific cellular signals. nih.govmdpi.com
Interaction with Receptor Tyrosine Kinase (RTK) Pathways
A well-documented area of cross-talk involves the interaction between SSTRs and receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR). nih.gov This interaction is significant because both receptor families play critical roles in cell proliferation, differentiation, and survival. nih.gov
Research has shown that SSTRs can physically associate with EGFR to form heterodimers. spandidos-publications.com For instance, SSTR5 and SSTR1 have been shown to heterodimerize with EGFR. spandidos-publications.com This physical interaction has direct functional consequences. The activation of SSTRs by an agonist can modulate the signaling output of the EGFR pathway. Specifically, in breast cancer cells, the heterodimerization of SSTR1 and SSTR5 with EGFR can lead to an agonist-dependent modulation of the downstream MAPK signaling pathway. spandidos-publications.com This suggests that the antiproliferative effects of somatostatin analogues may, in part, be mediated by their ability to negatively regulate growth factor signaling through this receptor cross-talk. nih.gov
Cross-Talk with other G-Protein Coupled Receptors (GPCRs)
This compound signaling is also intricately connected with other GPCR signaling networks. This can involve heterodimerization between different SSTR subtypes or with other unrelated GPCRs. spandidos-publications.com For example, SSTR2 has been shown to interact with the μ-opioid receptor, and SSTR5 can form heterodimers with the D2 dopamine (B1211576) receptor (D2R) and the β1-adrenergic receptor. atlasgeneticsoncology.orgspandidos-publications.com
The co-expression of different SSTR subtypes within the same cell allows for the formation of heterodimers, such as SSTR1/SSTR5, which can alter receptor function. spandidos-publications.com For example, the activation of SSTR5 can enhance the endocytosis of SSTR1 when they are co-expressed. atlasgeneticsoncology.org Conversely, the co-expression of SSTR5 can delay the internalization of SSTR2. atlasgeneticsoncology.org This receptor-level interaction provides a mechanism for generating diverse and cell-type-specific responses from a limited number of receptor subtypes. spandidos-publications.com
Intersection with TGF-β Signaling
Emerging evidence points to a significant and complex cross-talk between the somatostatin and the transforming growth factor-β (TGF-β) signaling pathways, particularly in the context of pancreatic cancers. nih.gov TGF-β can act as both a tumor suppressor in early-stage cancers and a promoter of tumor progression in later stages. nih.gov
Studies have shown that TGF-β can induce the expression of both somatostatin and its receptors, SSTR2 and SSTR5. mdpi.com This suggests that TGF-β may sensitize cells to the effects of somatostatin analogues. The interaction appears to be bidirectional, as the SST signaling pathway can mediate some of the cellular effects of TGF-β. mdpi.com In certain pancreatic neuroendocrine tumor cells, TGF-β induces the production of somatostatin, which then acts in an autocrine loop to inhibit cell growth. This growth-inhibitory response involves the downstream induction of cell cycle inhibitors like p21 and p27. mdpi.com This interplay highlights a cooperative mechanism between the two pathways to control cell proliferation. nih.gov
Modulation of Cytokine and Inflammatory Signaling
The signaling pathways activated by this compound can also intersect with those initiated by cytokines, thereby modulating inflammatory and apoptotic responses. A key example is the cross-talk with the tumor necrosis factor-α (TNFα) signaling pathway. mdpi.com
In certain cell types, the activation of SSTR2 has been shown to potentiate TNFα-mediated apoptosis. mdpi.com This synergistic effect involves a complex interplay between the NF-κB and JNK signaling pathways. SSTR2 activation can lead to the activation of the transcription factor NF-κB while simultaneously abrogating the c-Jun N-terminal kinase (JNK) pathway, a combination that promotes apoptosis. mdpi.com Additionally, somatostatin signaling has been observed to reduce the secretion of inflammatory molecules by inhibiting the toll-like receptor 4 (TLR4)–NF-κB pathway. mdpi.com
Table 1: Summary of this compound Signaling Cross-Talk
| Interacting Pathway | Interacting Receptors | Key Downstream Effects | Cellular Outcome |
|---|---|---|---|
| Receptor Tyrosine Kinase (RTK) | SSTR1/SSTR5 & EGFR | Modulation of MAPK pathway activity spandidos-publications.com | Inhibition of cell proliferation |
| G-Protein Coupled Receptor (GPCR) | SSTR5 & β1-adrenergic receptor | Modulation of downstream signaling upon heterodimerization spandidos-publications.com | Altered cellular response |
| G-Protein Coupled Receptor (GPCR) | SSTR2 & μ-opioid receptor; SSTR5 & D2R | Altered receptor trafficking and signaling atlasgeneticsoncology.org | Enhanced signaling diversity |
| TGF-β Signaling | SSTR2/SSTR5 & TGF-β Receptors | Induction of SSTR expression; SST-mediated growth inhibition mdpi.com | Regulation of cell growth and differentiation |
| Cytokine Signaling | SSTR2 & TNFα Receptor | Potentiation of NF-κB activation; Abrogation of JNK pathway mdpi.com | Potentiation of apoptosis |
| Inflammatory Signaling | SSTRs & TLR4 | Reduction in NF-κB signaling mdpi.com | Reduction of inflammation |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Epidermal Growth Factor |
| Somatostatin |
| Transforming Growth Factor-β (TGF-β) |
| Tumor Necrosis Factor-α (TNFα) |
| p21 |
Cellular and Functional Responses in Model Systems
Regulation of Secretory Processes in Isolated Cell Lines
[Tyr1]-Somatostatin and its derivatives are potent regulators of hormonal secretion from various endocrine tissues by activating specific somatostatin (B550006) receptors (SSTRs) on the cell surface.
In pituitary cell models, this compound demonstrates significant inhibitory control over hormone secretion, particularly Growth Hormone (GH) and Prolactin (PRL). Studies using clonal strains of rat pituitary tumor cells, such as GH4C1 cells, have been fundamental in characterizing these effects. The binding of 125I-[Tyr1]-Somatostatin to these cells is specific and of high affinity, with a direct correlation between receptor binding and the biological response of inhibited hormone production. nih.gov
Research on human pituitary adenomas further confirms this regulatory role. Specific binding of [125I-Tyr]-Somatostatin has been identified in both GH-secreting and PRL-secreting adenomas. nih.gov The density of these receptors in GH-secreting tumors has been shown to negatively correlate with the circulating plasma GH levels in patients, indicating that somatostatinergic control is a key factor in the pathophysiology of conditions like acromegaly. nih.gov While both SSTR2 and SSTR5 receptors are implicated in GH regulation, SSTR5 appears to be the exclusive regulator of PRL secretion from prolactinoma cells. jci.org The inhibitory actions are mediated through G-protein coupled pathways that block adenylyl cyclase activity, as demonstrated in experiments where pertussis toxin treatment of GH4C1 cells reduced 125I-[Tyr1]-somatostatin binding by over 95% and blocked the inhibition of prolactin secretion. researchgate.net
| Cell Model | Radioligand | Binding Affinity (Kd) | Max. Binding Sites (Bmax) / Cell | Effect | Citation |
| GH4C1 Rat Pituitary Cells | 125I-[Tyr1]somatostatin | 0.6 nM | 13,000 sites/cell | Inhibition of GH and Prolactin secretion | nih.gov |
| GH-secreting Human Adenoma | [125I-Tyr]SRIH | 0.46 nM | 165 fmol/mg protein | Inhibition of GH secretion | nih.gov |
| PRL-secreting Human Adenoma | [125I-Tyr]SRIH | Similar to GH-adenoma | 37 fmol/mg protein | Inhibition of Prolactin secretion | nih.gov |
This table summarizes the binding characteristics of this compound derivatives in different pituitary cell models and their functional consequences.
Somatostatin is a key physiological regulator of pancreatic islet function, inhibiting the secretion of both insulin (B600854) from β-cells and glucagon (B607659) from α-cells. clevelandclinic.orginterscienceinstitute.com In vitro studies on isolated pancreatic islets from mice and humans have utilized SSTR subtype-selective agonists to dissect the specific roles of each receptor in this process. nih.govnih.gov
These studies reveal that SSTR2 activation is the most potent pathway for inhibiting both insulin and glucagon secretion in human islets. nih.gov SSTR5 activation also suppresses insulin release, while SSTR1 activation contributes to the inhibition of both hormones, albeit with lower potency. nih.gov In studies with islets from SSTR2 knockout mice, the inhibitory effect of somatostatin-14 on stimulated glucagon secretion was significantly diminished, confirming the primary role of SSTR2 in regulating α-cell function. nih.gov The infusion of GH in animal models has been shown to increase the release of both insulin and somatostatin from the pancreas, highlighting a feedback loop between the pituitary and the endocrine pancreas. ujms.net
| Hormone | Receptor Subtype | Agonist Potency (EC50) in Human Islets | Primary Function | Citation |
| Insulin | SSTR2 | 0.08 nM | Potent Inhibition | nih.gov |
| SSTR5 | 5.3 nM | Inhibition | nih.gov | |
| SSTR1 | 35 nM | Weak Inhibition | nih.gov | |
| Glucagon | SSTR2 | 0.05 nM | Potent Inhibition | nih.gov |
| SSTR1 | 1.8 nM | Inhibition | nih.gov | |
| SSTR5 | 28 nM | Weak Inhibition | nih.gov |
This table displays the order of potency for SSTR-selective agonists in inhibiting insulin and glucagon secretion from isolated human pancreatic islets.
Effects on Cell Proliferation and Apoptosis in In Vitro Models
Beyond its antisecretory functions, this compound and its analogs exert direct cytostatic and cytotoxic effects on various cell types, which are foundational to their investigation as anti-tumor agents.
The anti-proliferative activity of somatostatin analogs is mediated by specific SSTRs, with SSTR2 being frequently implicated. nih.gov This effect has been demonstrated in a variety of cancer cell lines, including pancreatic (MIA-PaCa2), prostate (DU145), and neuroblastoma (SH-SY5Y). nih.govnih.gov Competitive binding assays using 125I-[Tyr1]-somatostatin show that the displacement of the radioligand by analogs correlates with their ability to inhibit cell growth. nih.govnih.gov
The underlying mechanisms involve the activation of phosphotyrosine phosphatases (PTPs), which can dephosphorylate and inactivate key components of mitogenic signaling pathways, such as the Epidermal Growth Factor (EGF) receptor. nih.gov For example, in SH-SY5Y cells, an analog that competes with [125I]Tyr1-SST for receptor binding was shown to stimulate the activity of the PTP SHP-2 and increase the expression of the cyclin-dependent kinase inhibitor p21, leading to cell growth inhibition. nih.gov
In addition to halting cell proliferation, somatostatin analogs can induce programmed cell death, or apoptosis. This has been observed in pituitary tumor cells (AtT-20), human epidermoid carcinoma cells (A431), and retroorbital fibroblasts from patients with Graves' ophthalmopathy. linkgroup.hunih.govnih.gov
In AtT-20 pituitary tumor cells, the somatostatin analog octreotide (B344500) was found to induce apoptosis in a cell-cycle-dependent manner, specifically when cells were synchronized in the G1 or G2 phase. nih.gov In A431 cells, the analog TT-232 was shown to induce apoptosis through the sustained activation of stress-activated protein kinases (JNK/SAPK). linkgroup.hu In cultured fibroblasts, octreotide treatment not only induced apoptosis (in up to 40% of cells) but also abolished the expression of the anti-apoptotic protein Bcl-2. nih.gov Studies on hepatocellular carcinoma cell lines (HepG2 and Hep3B) showed that octreotide could differentially modulate TNFα-induced apoptosis, suggesting that the cellular context and receptor expression profile are critical determinants of the final outcome. mdpi.com
Neurotransmitter Modulation in Ex Vivo Preparations
In the central nervous system, somatostatin functions as a neurotransmitter or neuromodulator. clevelandclinic.org Ex vivo studies using brain tissue preparations have been crucial for understanding these roles. In superfused striatal slices from rats, somatostatin was found to increase the spontaneous release of dopamine (B1211576) in a dose-dependent manner, an effect that was blocked by the sodium channel blocker tetrodotoxin, indicating a neuron-dependent mechanism. nih.gov
Immunomodulatory Actions in Cell-Based Assays
The immunomodulatory properties of somatostatin and its analogs are well-documented, demonstrating a predominantly inhibitory influence on the immune system. nih.govresearchgate.net These effects are mediated through specific somatostatin receptors expressed on the surface of various immune cells, including lymphocytes and monocytes. researchgate.net While this compound is principally used for receptor binding studies, the actions of native somatostatin and other synthetic analogs in cell-based assays provide insight into its potential immunomodulatory functions.
Cell-based assays have revealed that somatostatin can significantly down-modulate a range of immune functions. A key effect is the inhibition of lymphocyte proliferation. nih.govresearchgate.net For example, studies on mouse spleen lymphocytes have shown that somatostatin at lower concentrations (10-9 and 10-8M) inhibits spontaneous proliferation, as measured by [3H]thymidine incorporation. nih.gov Interestingly, a higher concentration (10-7M) was found to have a stimulatory effect, indicating a dose-dependent response. nih.gov Other analogs have also been shown to inhibit the proliferation of both murine lymphocytes and human peripheral blood mononuclear cells. eur.nl
In addition to its anti-proliferative effects, somatostatin also modulates the production of cytokines. It has been shown to reduce the secretion of pro-inflammatory cytokines such as interferon-γ (IFN-γ). researchgate.net Furthermore, somatostatin can influence immune cell migration. In studies with human leukocytes, somatostatin and its superactive analog RC-102-2H were found to enhance the inhibition of cell migration induced by phytohemagglutinin or a cardiac antigen. nih.gov Some research also indicates that somatostatin can stimulate the release of interleukin-6 (IL-6) from human peripheral blood monocytes in vitro. eur.nl
The table below summarizes the immunomodulatory effects of somatostatin and its analogs as observed in various cell-based assays.
| Cell Type | Assay | Effect | Compound | Reference |
| Mouse Spleen Lymphocytes | [3H]thymidine incorporation | Inhibition of proliferation at 10-9 and 10-8M; Stimulation at 10-7M | Somatostatin | nih.gov |
| Human Leukocytes | Migration Inhibition Assay | Enhanced migration inhibition | Somatostatin, RC-102-2H | nih.gov |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Proliferation Assay | Inhibition of PHA-stimulated proliferation | Octreotide, sst1 selective analog | eur.nl |
| T-lymphocytes | Cytokine Production Assay | Reduction of IFN-γ | Somatostatin | researchgate.net |
| B-lymphoblasts | Immunoglobulin Formation Assay | Stimulation of proliferation and immunoglobulin formation | Somatostatin | researchgate.net |
Structure Activity Relationship Sar Studies of Tyr1 Somatostatin Analogs
Impact of N-Terminal Modifications on Biological Activity
The N-terminus of somatostatin (B550006) and its analogs is a critical region that can be modified to alter the molecule's biological profile. In the case of [Tyr1]-Somatostatin, the replacement of the N-terminal alanine (B10760859) of the native peptide with a tyrosine residue has been shown to have a nuanced impact on its activity.
Research indicates that modifications at the N-terminal region of the somatostatin molecule generally have minimal effects on receptor binding affinity or the potency to inhibit prolactin release. nih.gov Specifically for this compound, studies have demonstrated that it possesses nearly the same potency as synthesized somatostatin in inhibiting thyrotropin-releasing hormone-stimulated thyrotropin release in vivo. nih.govjst.go.jp This suggests that the introduction of a tyrosine residue at the first position is well-tolerated and does not significantly disrupt the essential binding interactions required for its primary biological functions.
The biological potencies of various tyrosine-containing somatostatin analogs have been compared, providing valuable data for SAR studies. These comparisons help in elucidating the specific contribution of the tyrosine substitution at different positions within the peptide sequence.
| Analog | Relative Potency (Inhibition of TRH-stimulated TSH release) |
|---|---|
| Somatostatin (Synthesized GIF) | 100% |
| Tyr-GIF (this compound) | ~100% |
| [Tyr6]-GIF | ~100% |
| [Tyr7]-GIF | ~100% |
| [Tyr8]-GIF | <0.5% |
| [Tyr11]-GIF | ~100% |
Conformational Analysis and Receptor Recognition
The three-dimensional structure, or conformation, of this compound and its analogs is a key determinant of their ability to bind to and activate somatostatin receptors (SSTRs). Conformational analysis, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, provides insights into the spatial arrangement of the peptide, which is crucial for receptor recognition. researchgate.netmdpi.comresearchgate.netnih.gov
Somatostatin and its analogs with a similar-sized ring are known to be highly flexible in solution, often existing as an ensemble of interchanging conformations rather than a single rigid structure. researchgate.netmdpi.comresearchgate.net This flexibility can be a challenge for establishing a clear structure-activity relationship. However, the introduction of structural constraints, such as the incorporation of unnatural amino acids, can lead to more conformationally restricted analogs. For example, the substitution of phenylalanine with mesitylalanine in somatostatin analogs has been shown to result in a more rigid structure, allowing for the characterization of specific structural motifs like a hairpin turn in the pharmacophore region. mdpi.comresearchgate.net
Design Principles for Enhanced Receptor Subtype Selectivity and Potency
A primary goal in the design of somatostatin analogs is to achieve enhanced selectivity for specific SSTR subtypes (SSTR1-5), as this can lead to more targeted therapeutic effects. nih.govmedchemexpress.com The development of subtype-selective analogs, including those based on the this compound scaffold, relies on several key design principles.
One fundamental strategy is the modification of the peptide backbone and side chains to create analogs with high affinity for a particular receptor subtype. nih.govmdpi.com For instance, specific amino acid substitutions can result in analogs that preferentially bind to sst1 or sst2. nih.gov The introduction of unnatural amino acids is a powerful tool in this regard, as it can impose conformational constraints that favor binding to one receptor subtype over others. mdpi.comresearchgate.net
The N-terminus of somatostatin analogs has been identified as a position where modifications can be made without significantly compromising binding affinity. researchgate.net This provides a valuable "handle" for attaching other molecules, such as chelating agents for radiolabeling, to create diagnostic or therapeutic agents. The presence of a tyrosine residue, as in this compound, can be particularly advantageous for radioiodination.
Comparative Analysis with Other Somatostatin Analogs
To understand the unique properties of this compound, it is essential to compare it with other well-known somatostatin analogs, such as octreotide (B344500) and lanreotide (B11836), which are widely used in clinical practice. jons-online.comjheor.orgresearchgate.netnih.govscielo.br These comparisons are typically based on receptor binding affinities and biological potencies.
This compound has been shown to have a biological potency comparable to that of native somatostatin for inhibiting the release of certain hormones. nih.govjst.go.jp In contrast, octreotide and lanreotide are octapeptide analogs designed for greater stability and have a high affinity for the SSTR2 subtype. mdpi.com
The receptor binding profiles of various analogs reveal significant differences. For example, while octreotide has a high affinity for SSTR2 and moderate affinity for SSTR5, it has low affinity for SSTR1, SSTR3, and SSTR4. nih.gov In contrast, this compound, being structurally more similar to the native peptide, is expected to have a broader binding profile, though specific quantitative data for all subtypes is not extensively detailed in the provided search results.
The following table provides a comparative overview of the receptor binding affinities for different somatostatin analogs.
| Analog | SSTR1 Affinity | SSTR2 Affinity | SSTR3 Affinity | SSTR4 Affinity | SSTR5 Affinity |
|---|---|---|---|---|---|
| Somatostatin-14 | High | High | High | High | High |
| Octreotide | Low | High | Low | Low | Moderate |
| Lanreotide | Low | High | Low | Low | Moderate |
| This compound | Data not available | Binds to SSTR2 medchemexpress.com | Data not available | Data not available | Data not available |
Analytical and Biophysical Characterization for Research Integrity
Chromatographic Purity Assessment in Research Batches
The purity of synthetic peptides like [Tyr1]-Somatostatin is most commonly assessed using High-Performance Liquid Chromatography (HPLC). This technique separates the target peptide from impurities that may have arisen during solid-phase peptide synthesis, such as deletion sequences, incompletely deprotected peptides, or other side-products.
In this method, the lyophilized peptide is reconstituted and injected into the HPLC system. It travels through a column, typically a reverse-phase column (e.g., C18), and is eluted by a gradient of organic solvent (like acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent such as trifluoroacetic acid (TFA). The peptide and any impurities are separated based on their hydrophobicity, and a detector (usually UV-Vis) measures the absorbance at a specific wavelength (e.g., 214 or 280 nm) as they exit the column. The resulting chromatogram shows a major peak corresponding to this compound and smaller peaks for any impurities. The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks. For research purposes, batches of this compound typically exhibit a high degree of purity, often exceeding 95%. mybiosource.compeptide.co.jpelabscience.com
It is important to note that trifluoroacetic acid, while essential for the purification process, can form salts with the peptide. novoprolabs.com These TFA residues can potentially interfere with certain biological assays or structural studies by affecting spectrum absorption, highlighting the need for careful control during purification and characterization. novoprolabs.com
Table 1: Reported Chromatographic Purity of this compound
| Source Type | Analytical Method | Reported Purity |
|---|---|---|
| Commercial Supplier 1 | HPLC | > 95% |
| Commercial Supplier 2 | HPLC | ≧97.0% peptide.co.jp |
Spectroscopic Investigations of Conformation
Understanding the three-dimensional structure, or conformation, of this compound is crucial as it dictates its interaction with biological targets. Spectroscopic techniques are powerful, non-destructive methods used to probe the peptide's secondary and tertiary structure in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides more detailed, atomic-level information about the peptide's conformation in solution. nih.govauremn.org.br Through various 1D and 2D NMR experiments, it is possible to assign signals to specific protons within the peptide structure. This information can be used to calculate inter-proton distances and dihedral angles, which serve as constraints for building a 3D model of the peptide's most stable conformation(s). nih.gov For peptides containing aromatic residues like Tyrosine and Phenylalanine, NMR is particularly useful for defining their spatial arrangement, which is often critical for biological function. researchgate.net While detailed NMR studies specifically on this compound are not widely published in introductory literature, this technique remains a gold standard for the in-depth conformational analysis of peptides. nih.govauremn.org.br
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of synthetic peptides. numberanalytics.com Its primary role is to confirm the molecular identity of this compound by providing a highly accurate measurement of its molecular weight.
The peptide is ionized and introduced into the mass spectrometer, which measures its mass-to-charge ratio (m/z). This experimental value is then compared to the theoretical molecular weight calculated from its amino acid sequence and elemental composition. The molecular formula for this compound is C82H108N18O20S2, corresponding to a precise molecular weight of approximately 1730.01 Da. elabscience.comnovoprolabs.com The confirmation of this mass provides strong evidence that the correct peptide was successfully synthesized.
Furthermore, tandem mass spectrometry (MS/MS) can be employed for de novo sequencing of the peptide. nih.govgoogleapis.com In this process, the parent ion corresponding to the full-length peptide is isolated and fragmented within the mass spectrometer. The resulting fragment ions are then analyzed. This fragmentation typically occurs at the peptide bonds, producing a series of ions that differ by the mass of a single amino acid residue. By analyzing the pattern of these fragment ions, the amino acid sequence can be deduced and verified against the intended sequence: Tyr-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, including the disulfide bridge between Cys3 and Cys14. elabscience.comnovoprolabs.com This provides unambiguous confirmation of the peptide's primary structure, ensuring research integrity. numberanalytics.comnih.gov
Table 2: Molecular Identity of this compound
| Property | Value |
|---|---|
| Sequence | H-Tyr-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH (Cys3-Cys14 disulfide bridge) elabscience.comnovoprolabs.com |
| Molecular Formula | C82H108N18O20S2 elabscience.comnovoprolabs.com |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Somatostatin (B550006) |
| Acetonitrile |
| Trifluoroacetic acid (TFA) |
| Tyrosine |
| Glycine |
| Cysteine |
| Lysine |
| Asparagine |
| Phenylalanine |
| Tryptophan |
| Threonine |
Computational and Theoretical Modeling of Tyr1 Somatostatin Interactions
Molecular Docking Simulations with Somatostatin (B550006) Receptors
Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For [Tyr1]-Somatostatin, docking studies are crucial for understanding how the N-terminal tyrosine affects its binding pose within the five different SSTR subtypes.
Research involving the docking of somatostatin (SST-14) and its analogs has identified a conserved binding pocket within the transmembrane (TM) domain of the receptors. biorxiv.org The core pharmacophore of somatostatin, typically involving residues Phe7, Trp8, Lys9, and Thr10, is responsible for the primary interactions. Docking studies on SSTR2, the most prevalent and targeted receptor subtype, have highlighted key amino acid residues that are essential for ligand binding. nih.gov These interactions are predominantly hydrophobic and hydrogen bonds.
While specific docking studies exclusively on this compound are not extensively detailed in publicly available literature, we can infer its behavior based on simulations with the parent molecule, SST-14. The introduction of the tyrosine at position 1 likely influences the initial tethering of the peptide's N-terminus to the extracellular loops or the entrance of the binding pocket, potentially forming additional hydrogen bonds or pi-pi stacking interactions with aromatic residues in the receptor. It has been noted that this compound-14 can bind to SSTR2. medchemexpress.commedchemexpress.com
Table 1: Key Interacting Residues in Somatostatin Receptor Subtypes Identified Through Docking Studies with Somatostatin Analogs
| Receptor Subtype | Key Interacting Residues | Reference |
| SSTR1 | Phe, Gln, Ser | nih.gov |
| SSTR2 | Gln102, Asp122, Gln126, Phe208, Phe272, Asn276, Tyr302 | nih.gov |
| SSTR3 | (Homologous residues to other subtypes) | nih.gov |
| SSTR4 | (Homologous residues to other subtypes) | nih.gov |
| SSTR5 | (Distinct interactions due to rotated conformation) | nih.gov |
| This table summarizes key residues identified in docking studies of various somatostatin analogs, providing a probable interaction framework for this compound. |
The docking score, a measure of binding affinity, for this compound would be compared against SST-14 to quantify the impact of the Tyr1 substitution. For instance, studies on SSTR1 have used protein-protein docking servers to calculate binding energy scores for complexes like SSTR1–SRIF-28, which yielded a lowest energy score of -977.6, indicating a strong interaction. nih.gov Similar methodologies would be applied to determine the binding energy of this compound.
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Following molecular docking, molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. frontiersin.org These simulations model the atomic movements, allowing for the assessment of the stability of the binding pose, the conformational changes in both the ligand and the receptor upon binding, and the role of solvent molecules.
MD simulations of SSTRs complexed with endogenous somatostatin have revealed significant structural and dynamic features. nih.gov For example, a comprehensive computational investigation of all five SSTR isoforms showed that somatostatin can adopt a unique rotated conformation within the SSTR5 binding pocket, leading to distinct ligand-protein interactions compared to other subtypes. nih.gov
For this compound, MD simulations would be critical to:
Assess Stability: Evaluate the root-mean-square deviation (RMSD) of the peptide backbone and the receptor to confirm that the docked pose is stable over the simulation time.
Analyze Conformational Changes: The introduction of Tyr1 could alter the flexibility of the N-terminal region of the peptide, potentially inducing different conformational shifts in the receptor's extracellular loops and transmembrane helices upon binding. nih.gov
Map Interaction Networks: MD trajectories allow for the detailed analysis of hydrogen bonds, hydrophobic contacts, and water-bridged interactions throughout the simulation, providing a more accurate picture of the binding energetics than static docking. Cryo-EM structures complemented by MD simulations have been used to reveal key details of ligand recognition and receptor activation for SSTR2. biorxiv.org
Predictive Modeling of Binding and Functional Outcomes
Predictive modeling aims to establish a quantitative structure-activity relationship (QSAR), where the chemical structure of a ligand is correlated with its biological activity. nih.gov For this compound, these models can predict its binding affinity and functional efficacy (agonist or antagonist) at different SSTR subtypes.
Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been applied to SSTR ligands. nih.gov These methods generate models that can identify specific chemical properties (e.g., steric, electrostatic, hydrophobic) and their spatial arrangement that are critical for high-affinity binding and receptor activation. For this compound, a QSAR model could pinpoint how the phenolic hydroxyl group and the aromatic ring of tyrosine contribute to its activity profile.
Table 2: Representative Binding Affinities of Somatostatin-14 for SSTR Subtypes
| Receptor Subtype | Binding Affinity (IC50, nM) | Reference |
| SSTR1 | 3.07 | ub.edu |
| SSTR2 | 0.036 | ub.edu |
| SSTR3 | 0.53 | ub.edu |
| SSTR4 | 3.75 | ub.edu |
| SSTR5 | 2.50 | ub.edu |
| This table shows the high-affinity binding of the parent compound, Somatostatin-14, to SSTR subtypes. Predictive models for this compound would aim to forecast how these values might shift due to the Tyr1 substitution. |
By leveraging these computational approaches, researchers can build predictive models that would:
Estimate the binding affinity (e.g., Ki or IC50 values) of this compound for each SSTR subtype.
Predict the functional outcome (e.g., inhibition of adenylyl cyclase) upon receptor binding.
Guide the rational design of future somatostatin analogs with improved selectivity or potency by identifying key structural determinants for desired biological activity.
Development and Application of Tyr1 Somatostatin As a Research Tool
Use in Radioreceptor Assays for Receptor Characterization
Radioreceptor assays are fundamental in characterizing the binding properties of receptors. [Tyr1]-Somatostatin, when labeled with a radioactive isotope such as Iodine-125 (¹²⁵I), serves as a radioligand to quantify and characterize somatostatin (B550006) receptors in various tissues and cell lines.
The use of radioiodinated this compound allows for the determination of key receptor parameters such as the maximum binding capacity (Bmax), which represents the total number of receptors in a given sample, and the dissociation constant (Kd), which indicates the affinity of the receptor for the ligand. For instance, in studies involving membranes from cells engineered to express specific human somatostatin receptor subtypes (hSSTRs), ¹²⁵I-[Tyr1]-Somatostatin has been instrumental. aacrjournals.org Competitive binding assays using this radioligand have demonstrated high-affinity binding to these receptors. aacrjournals.org
Research on rat pituitary glands utilized a radioiodinated analog, ¹²⁵I-Tyr1[D-Trp8]somatostatin, to accurately determine the binding affinity and concentration of somatostatin receptors. nih.gov This analog showed high affinity (Ka = 8.6 +/- 1.2 X 10(9) M-1) and a binding capacity of 54.4 +/- 2.6 fmol/mg in pituitary particles. nih.gov The stability of this analog during the assay was a significant advantage over other labeled somatostatin molecules. nih.gov
Furthermore, studies on rat cerebral cortex have employed [¹²⁵I-Tyr¹¹]SRIF to investigate the developmental changes and molecular properties of somatostatin receptors. nih.gov These assays revealed transient increases in receptor numbers during early postnatal development. nih.gov
Application in Competitive Binding Studies
Competitive binding assays are a cornerstone of pharmacology, used to determine the binding affinities of unlabeled ligands by measuring their ability to displace a labeled ligand from its receptor. ¹²⁵I-[Tyr1]-Somatostatin is widely used as the radiolabeled tracer in such studies.
In these experiments, a constant concentration of ¹²⁵I-[Tyr1]-Somatostatin is incubated with receptor preparations in the presence of varying concentrations of a competing, unlabeled ligand. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the inhibitory constant (Ki), which reflects the affinity of the competing ligand for the receptor.
For example, competitive binding experiments with ¹²⁵I-[Tyr1]-Somatostatin were performed to determine the binding affinity of novel somatostatin-human serum albumin fusion proteins to all five somatostatin receptor subtypes (SSTR1-5) expressed on HEK 293 cells. scienceopen.com Similarly, such assays were crucial in demonstrating that inducing the expression of the human somatostatin receptor subtype 2 (hSSTr2) in human ovarian cancer cells led to high-affinity binding of both [¹²⁵I]-Tyr¹-somatostatin and another radiolabeled analog. aacrjournals.org
The following table summarizes the results from a competitive binding assay on AdCMVhSSTr2-infected A427 and SKOV3.ip1 cell membranes:
| Cell Line | Radioligand | Bmax (fmol/mg protein) | Kd (nM) |
| A427 | [¹²⁵I]-Tyr¹-somatostatin | 930-5100 | 1.8-3.3 |
| SKOV3.ip1 | [¹²⁵I]-Tyr¹-somatostatin | Not specified | Not specified |
| A427 | [¹¹¹In]-DTPA-d-Phe¹-octreotide | Not specified | 0.7-3.0 |
| SKOV3.ip1 | [¹¹¹In]-DTPA-d-Phe¹-octreotide | Not specified | Not specified |
This table presents data on the binding of radiolabeled somatostatin analogs to cancer cell membranes engineered to express somatostatin receptors. aacrjournals.org
Role in High-Throughput Screening for Ligand Discovery
High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their ability to interact with a specific biological target. Radioligand binding assays using ¹²⁵I-[Tyr1]-Somatostatin are adaptable for HTS to identify new molecules that bind to somatostatin receptors.
The principle involves the incubation of the radioligand and receptor with a library of test compounds in a multi-well plate format. Compounds that bind to the receptor will compete with ¹²⁵I-[Tyr1]-Somatostatin, resulting in a decreased radioactive signal. This allows for the rapid identification of "hits" that can then be further characterized. While specific examples of large-scale HTS campaigns solely using this compound are not detailed in the provided context, the characteristics of radioligand binding assays, such as their robustness and sensitivity, make them well-suited for such applications. revvity.com The development of membrane preparations from cells expressing recombinant somatostatin receptors provides a consistent and reliable source of material for these screening assays. revvity.com
Utility in Immunoassays for Somatostatin Detection in Research Samples
Immunoassays are widely used to quantify the levels of hormones and other molecules in biological samples. Radioimmunoassays (RIAs) using ¹²⁵I-labeled this compound have been a key method for the determination of somatostatin concentrations in research samples like plasma and tissue extracts. diasource-diagnostics.com
In a typical RIA, a known amount of ¹²⁵I-[Tyr1]-Somatostatin competes with the unlabeled somatostatin present in the sample for binding to a limited number of specific anti-somatostatin antibodies. diasource-diagnostics.com After separation of the antibody-bound and free radioligand, the amount of radioactivity in the bound fraction is measured. diasource-diagnostics.com The concentration of somatostatin in the sample is inversely proportional to the amount of bound radioactivity. diasource-diagnostics.com
Research has shown that an antiserum raised against synthetic cyclic somatostatin-14 can be used in a competitive RIA where somatostatin in standards and samples competes with ¹²⁵I-[Tyr1]-somatostatin for antibody binding. diasource-diagnostics.com This technique has been applied to determine somatostatin levels in human plasma after extraction. diasource-diagnostics.com It has also been noted that some somatostatin-binding proteins can interfere with RIA results, potentially leading to inaccurately high estimations of somatostatin content in tissue extracts. genscript.com
A comparative study highlighted that a radioimmunoassay using N-[¹²⁵I]-Tyr-somatostatin as the tracer had a 10-fold lower detection limit (0.1 to 0.5 pg) compared to the RIA using [¹²⁵I]-Tyr1-somatostatin. nih.gov
The cross-reactivity of different somatostatin analogs in a specific radioimmunoassay is detailed below:
| Compound | Cross-reactivity (%) |
| Cyclic somatostatin | 100 |
| This compound | 100 |
| Linear somatostatin | 50 |
| des-ala-gly-somatostatin | 25 |
This table illustrates the specificity of an anti-somatostatin antibody used in a radioimmunoassay, showing its cross-reactivity with various forms of somatostatin. diabetesjournals.org
Unexplored Research Avenues and Future Perspectives
Integration with Systems Biology Approaches
Systems biology offers a powerful framework for understanding the complex and dynamic networks underlying cellular responses to [Tyr1]-Somatostatin. nih.gov By moving beyond reductionist approaches, which study components in isolation, systems biology can provide a more holistic view of the interconnected signaling and transcriptional networks influenced by this compound. nih.gov
High-throughput techniques, such as transcriptome-wide gene expression analysis using microarrays and mass spectrometry-based proteomics, can identify global changes in cellular programs following this compound administration. nih.gov For instance, analyzing the transcriptomic and proteomic shifts in pituitary or pancreatic cells could reveal novel downstream effectors and feedback loops that govern its antisecretory actions. oup.com This approach can also highlight alternative signaling pathways that may be activated in different cellular contexts or in the presence of other stimuli. nih.gov
Furthermore, computational modeling can be employed to integrate these large datasets and simulate the dynamic behavior of the somatostatinergic system. nih.gov Such models could predict the cellular response to this compound under various conditions and identify key nodes in the network that could be targeted for therapeutic intervention. The integration of systems biology with traditional experimental methods promises to significantly advance our understanding of the multifaceted roles of this compound. nih.gov
Novel Mechanistic Insights from Advanced Molecular Technologies
Recent advancements in molecular technologies provide unprecedented opportunities to dissect the mechanisms of this compound action at a granular level. Techniques for the comprehensive analysis of post-translational modifications, particularly glycosylation, using mass spectrometry can shed light on how SSTRs are modulated and how these modifications influence ligand binding and signal transduction. thers.ac.jp
Advanced imaging techniques, such as Förster resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET), can be used to study receptor-receptor interactions in real-time. Investigating the potential heterodimerization of SSTRs with other G protein-coupled receptors (GPCRs) upon binding of this compound could reveal novel signaling complexes with unique functional properties. nih.gov
Moreover, single-cell analysis technologies can uncover the heterogeneity in cellular responses to this compound. nih.gov This is particularly relevant in complex tissues like the pituitary gland or neuroendocrine tumors, where different cell populations may exhibit distinct sensitivities and signaling responses. oup.com Understanding this heterogeneity is crucial for developing more targeted and effective therapeutic strategies.
Potential for Development of Next-Generation Research Probes
This compound serves as a valuable scaffold for the development of next-generation research probes with enhanced properties. The tyrosine residue provides a convenient site for radiolabeling with isotopes like iodine-125, which has been crucial for receptor binding assays and in vivo studies. oup.comacs.org
Future efforts could focus on developing probes with improved pharmacokinetic profiles, higher receptor subtype selectivity, and different signaling properties (e.g., biased agonists or antagonists). The development of chimeric compounds that target multiple receptor subtypes, such as those with activity at both SSTR2 and SSTR5, holds promise for applications where targeting a broader range of receptors is beneficial. eur.nl
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
